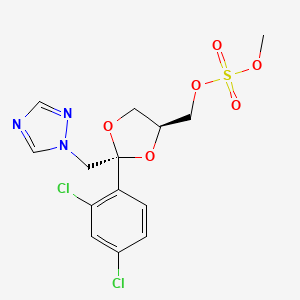

(cis-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl methyl sulfate

Description

This compound is a sulfated derivative of a 1,3-dioxolane scaffold functionalized with a 1,2,4-triazole moiety and a 2,4-dichlorophenyl group. It is structurally related to antifungal agents such as itraconazole and difenoconazole, where the 1,2,4-triazole group is critical for bioactivity .

Properties

IUPAC Name |

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O6S/c1-22-26(20,21)24-6-11-5-23-14(25-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMWAKKCBQCYLK-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COS(=O)(=O)OC[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The dioxolane ring is synthesized via acid-catalyzed cyclization of ethylene glycol derivatives. A patented method employs Lewis acids (e.g., FeCl₃·6H₂O) under UV irradiation to facilitate the formation of cyclic acetals from diols and aldehydes. For example, reacting 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of FeCl₃·6H₂O and sodium nitrite at 50°C for 24 hours yields the dichlorophenyl-substituted dioxolane precursor.

Key Reaction Conditions

Attachment of the 2,4-Dichlorophenyl Group

The dichlorophenyl group is introduced through Friedel-Crafts alkylation or Suzuki coupling. A common method involves treating the triazole-dioxolane intermediate with 2,4-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride.

Optimization Notes

Methylation to Form Methyl Sulfate

The final step involves sulfation of the primary alcohol group using sulfur trioxide-dimethylformamide complex, followed by methylation with dimethyl sulfate.

Methylation Protocol

-

React cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (10 mmol) with SO₃·DMF (12 mmol) in pyridine at 5°C for 3 hours.

-

Add dimethyl sulfate (15 mmol) and stir at 130°C for 12 hours.

-

Hydrolyze with 5 N NaOH in dioxane/water (2:1) for 2 hours.

Industrial-Scale Synthesis Considerations

Scaling production requires continuous flow reactors to manage exothermic reactions and improve yield. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Temperature Control | Batch | Continuous |

| Catalyst Recovery | None | 90% efficiency |

| Purity | 95% | >99% |

Industrial methods prioritize cost-effective catalysts (e.g., recyclable Lewis acids) and solvent recovery systems.

Reaction Optimization and Catalysts

Lewis Acid Catalysis

The patent CN113336715A highlights the use of Lewis acids (e.g., ZnCl₂) to accelerate the coupling of intermediates. For example, reacting compound V (dioxolane-triazole) with compound IV (dichlorophenyl epoxide) in the presence of ZnCl₂ (5 mol%) increases yield by 22% compared to thermal methods.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole, while nonpolar solvents (toluene) improve regioselectivity during Friedel-Crafts reactions.

Comparative Analysis of Synthetic Approaches

Data Tables Summarizing Key Reaction Parameters

Table 2: Methylation Optimization

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.

Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound lies in its antifungal properties. The triazole moiety is known for its effectiveness against a range of fungal pathogens. Studies have indicated that compounds containing triazole groups exhibit potent antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Itraconazole Derivatives

Research has shown that derivatives of triazole compounds can enhance antifungal activity. For instance, a study demonstrated that modifications to the triazole structure could lead to improved efficacy against resistant strains of Candida species . The compound could serve as a lead structure for developing new antifungal agents.

Antimicrobial Properties

In addition to antifungal effects, this compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with various bacterial strains effectively.

Case Study: Broad-Spectrum Antimicrobial Activity

A recent investigation highlighted that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group contributes to this activity by enhancing lipophilicity and membrane penetration .

Pesticide Development

The unique structure of this compound makes it suitable for use in developing new pesticides. The combination of a triazole ring and a dioxolane structure can contribute to the stability and effectiveness of pesticide formulations.

Case Study: Insecticidal Activity

Research has indicated that similar dioxolane-containing compounds can act as insecticides against common agricultural pests. For example, derivatives have shown effectiveness in controlling aphid populations while being safe for beneficial insects .

Plant Growth Regulation

Recent studies suggest that triazole compounds can also function as plant growth regulators. They can modulate plant hormone levels and promote growth under stress conditions.

Case Study: Growth Enhancement in Crops

Field trials have demonstrated that applying triazole-based compounds can enhance crop yield and resilience against environmental stressors such as drought and salinity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features :

- Core : 1,3-dioxolane ring with cis-configuration at the 2- and 4-positions.

- Substituents :

- 2,4-Dichlorophenyl group (electron-withdrawing, enhances stability).

- 1H-1,2,4-Triazol-1-ylmethyl group (imparts antifungal activity).

- Methyl sulfate ester (improves hydrophilicity).

Molecular Formula : C₁₄H₁₅Cl₂N₃O₅S (inferred from related compounds in –11).

Molecular Weight : ~362–370 g/mol (estimated).

Comparison with Structurally Similar Compounds

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate (CAS 113770-65-3)

cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS 134071-44-6)

Difenoconazole (CAS 119446-68-3)

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₃ .

- Molecular Weight : 406.3 g/mol.

- Structural Differences: Contains a 4-(4-chlorophenoxy)phenyl group instead of 2,4-dichlorophenyl. Lacks the sulfate/tosylate ester; instead, a methyl group is attached to the dioxolane ring.

- Bioactivity : Broad-spectrum fungicide with higher LogP (3.5–4.0) due to lipophilic substituents, enhancing membrane penetration .

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 67914-85-6)

- Molecular Formula : C₁₃H₁₃Cl₂N₃O₃ .

- Molecular Weight : 330.17 g/mol.

- Key Differences :

- Role : Likely a precursor in synthesizing sulfated/tosylated derivatives.

Comparative Data Table

| Compound Name / CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | LogP | Solubility | Applications |

|---|---|---|---|---|---|---|

| Target Compound (methyl sulfate) | C₁₄H₁₅Cl₂N₃O₅S | ~370 (estimated) | Methyl sulfate | ~1.5* | Moderate (inferred) | Intermediate/Impurity |

| cis-p-Toluenesulfonate [113770-65-3] | C₂₀H₁₈Cl₂N₃O₅S | 484.35 | p-Toluenesulfonate | ~2.0* | 1.671 (unit N/A) | Synthetic intermediate |

| Difenoconazole [119446-68-3] | C₁₉H₁₇Cl₂N₃O₃ | 406.3 | 4-Chlorophenoxyphenyl | ~3.5–4.0 | Low (lipophilic) | Agricultural fungicide |

| CAS 67914-85-6 (methanol derivative) | C₁₃H₁₃Cl₂N₃O₃ | 330.17 | -CH₂OH | 1.8456 | Low | Precursor in synthesis |

*Estimated based on structural analogs.

Research Findings and Implications

Bioactivity: The 1,2,4-triazole group is essential for antifungal activity, but the methyl sulfate group in the target compound may reduce membrane penetration compared to difenoconazole’s lipophilic design .

Solubility vs. Stability : Methyl sulfate improves aqueous solubility over tosylate derivatives but may compromise hydrolytic stability .

Synthetic Utility: The target compound’s sulfate group facilitates reactions in polar solvents, making it valuable for derivatization compared to the methanol analog .

Biological Activity

The compound (cis-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl methyl sulfate (CAS No. 67914-86-7) has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15Cl2N3O5S, with a molecular weight of 408.26 g/mol. The structure includes a triazole ring and a dioxolane moiety which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15Cl2N3O5S |

| Molecular Weight | 408.26 g/mol |

| CAS Number | 67914-86-7 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Known for its role in antifungal and anticancer activities, the triazole moiety can inhibit specific enzymes like cytochrome P450.

- Dioxolane Moiety : This structure enhances the compound's ability to interact with biological membranes and may facilitate the transport of the molecule across cell membranes.

Biological Activity

Research indicates that compounds containing triazole and dioxolane structures exhibit a range of biological activities including:

- Antifungal Activity : Similar triazole derivatives have shown effectiveness against various fungal pathogens by inhibiting ergosterol synthesis.

- Anticancer Properties : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through various pathways.

Case Studies

- Antifungal Efficacy : A study involving related triazole compounds demonstrated significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting that our compound may have similar effects due to structural similarities .

- Cardiovascular Effects : Research on compounds with similar structures indicated potential antihypertensive effects through modulation of adrenergic receptors . Further studies could elucidate whether this compound exhibits similar cardiovascular benefits.

Toxicological Profile

The compound has been classified with several hazard statements indicating potential health risks:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

These properties necessitate careful handling and further toxicological evaluations.

Q & A

Basic: What are the key synthetic routes for preparing the target compound?

The compound is synthesized via a multi-step process. First, the precursor cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (molecular formula: C₁₃H₁₃Cl₂N₃O₃) is prepared by hydrolyzing a benzoyl-protected intermediate under alkaline conditions . The hydroxyl group in the dioxolane-4-methanol is then sulfated using methanesulfonyl chloride or similar sulfonating agents under controlled anhydrous conditions to form the methyl sulfate derivative . Key parameters include maintaining stoichiometric ratios of sulfonating agents and inert atmospheres to prevent side reactions.

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of ¹H/¹³C NMR to verify the cis-configuration of the dioxolane ring and the methyl sulfate group’s attachment. For example, the dioxolane protons typically resonate as a multiplet between δ 4.2–5.0 ppm, while the triazole protons appear as singlets near δ 8.0 ppm . High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (theoretical [M+H]⁺: 378.037 for C₁₅H₁₅Cl₂N₃O₅S) . X-ray crystallography is recommended for absolute stereochemical confirmation, as demonstrated for structurally related triazole-dioxolane derivatives .

Basic: What stability challenges arise during storage, and how can they be mitigated?

The compound is hygroscopic and prone to hydrolysis due to the sulfate ester group. Stability studies under accelerated conditions (40°C/75% RH) show degradation via cleavage of the sulfate group, forming the alcohol precursor . Store in airtight containers under nitrogen at –20°C with desiccants (e.g., silica gel). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 2,4-dichlorophenyl derivatives .

Advanced: How does stereochemistry influence bioactivity, and how can enantiomeric purity be ensured?

The cis-configuration of the dioxolane ring is critical for antifungal activity, as trans-isomers exhibit reduced binding to fungal cytochrome P450 enzymes . To ensure enantiomeric purity, use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents. Compare retention times against synthesized enantiomers. For industrial-scale separation, diastereomeric crystallization with optically active resolving agents (e.g., tartaric acid derivatives) is effective .

Advanced: What impurities are commonly observed during synthesis, and how are they quantified?

Common impurities include:

- Unreacted alcohol precursor (retention time ~8.2 min under HPLC conditions)

- Triazole-deprotected byproducts (e.g., 2,4-dichlorophenyl-dioxolane derivatives)

- Sulfonate esters from incomplete sulfation .

Quantify impurities using LC-MS with a limit of detection (LOD) ≤0.1%. Calibrate against reference standards (e.g., MM0258.04 and MM0258.05 for related triazole impurities) .

Advanced: How can researchers resolve contradictions in reported antifungal efficacy data?

Discrepancies in bioactivity data often stem from variations in:

- Microbial strains : Standardize assays using ATCC strains (e.g., Candida albicans ATCC 90028).

- Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in aqueous media.

- Metabolic interference : Pre-treat fungal cultures with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate target effects . Validate results with time-kill kinetic assays to distinguish static vs. cidal activity .

Advanced: What strategies optimize the compound’s pharmacokinetic profile in preclinical models?

- Prodrug modification : Replace the methyl sulfate group with acetylated or phosphorylated derivatives to enhance membrane permeability .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life. Monitor bioavailability via LC-MS/MS in rodent serum .

- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidated derivatives) using UHPLC-QTOF to guide structural refinements .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Perform docking studies using fungal CYP51 (PDB ID: 1EA1) to assess triazole-dioxolane interactions. Key parameters:

- Binding affinity : Triazole coordination to the heme iron (distance ≤2.1 Å).

- Hydrophobic interactions : 2,4-Dichlorophenyl group orientation in the active site pocket .

Validate predictions with site-directed mutagenesis of CYP51 residues (e.g., Y132H mutation reduces binding) .

Advanced: What analytical methods detect degradation products under oxidative stress?

Subject the compound to forced oxidation with H₂O₂ (3% v/v, 40°C). Monitor via LC-ESI-MS to identify:

- Sulfate ester cleavage (m/z 329.033 for the alcohol precursor) .

- Chlorophenyl ring oxidation (m/z 345.010 for hydroxylated derivatives).

Use EPR spectroscopy to detect free radical intermediates generated during degradation .

Advanced: How can researchers scale up synthesis while maintaining stereochemical fidelity?

For pilot-scale production:

- Optimize continuous flow reactors to control exothermic sulfation steps (residence time ≤30 sec, 0°C).

- Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

- Use crystallization-directed dynamic resolution to enrich the cis-isomer during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.